![molecular formula C27H23N3O4S B2607181 2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-84-5](/img/structure/B2607181.png)
2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a piperidine ring, and a benzoisoquinoline dione group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and piperidine rings, the introduction of the sulfonyl group, and the formation of the benzoisoquinoline dione group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point. The sulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Reactions
Research has demonstrated innovative approaches to synthesize complex quinoline derivatives and their applications. For example, the Michael Reactions of Arylidenesulfonylacetonitriles present a new route to polyfunctional benzo[a]quinolizines, highlighting the synthetic versatility of quinoline derivatives for producing structurally diverse molecules with potential biological activity (Abdallah et al., 2002). Similarly, the synthesis of some new indolizino[2,3-g]quinoline-5,12-dione derivatives through interactions with active methylene compounds showcases the potential for creating novel compounds with unique properties (Yanni, 1991).
Pharmacological Applications
The exploration of quinoline derivatives extends into pharmacological research, where these compounds exhibit a range of biological activities. For instance, PT-262, a novel synthetic compound derived from quinoline-5,8-dione, shows potential anticancer activity by inducing cell death in lung carcinoma cells through inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008). This highlights the potential therapeutic applications of quinoline derivatives in cancer treatment.
Chemosensor Applications
Quinoline derivatives also find applications in the development of chemosensors. A multifunctional selective "turn-on" fluorescent chemosensor based on naphthalimide and julolidine moieties for the detection of Group IIIA metal ions (Al3+, Ga3+, and In3+) showcases the versatility of quinoline structures in creating sensitive and selective sensors for environmental and analytical purposes (Jang et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c31-26-21-9-1-5-19-6-2-10-22(24(19)21)27(32)30(26)17-18-12-15-29(16-13-18)35(33,34)23-11-3-7-20-8-4-14-28-25(20)23/h1-11,14,18H,12-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJMMKRUUYJIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

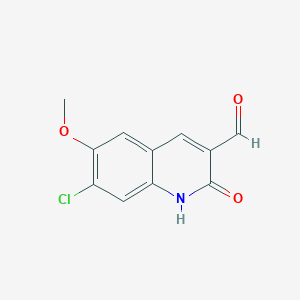
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
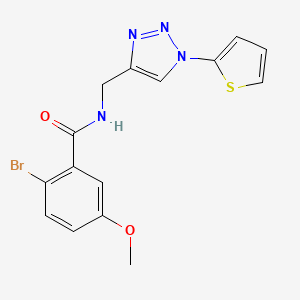
![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)
![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)
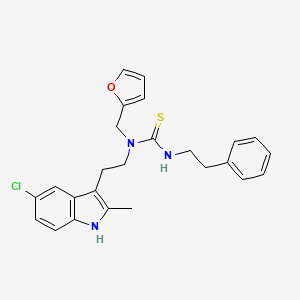
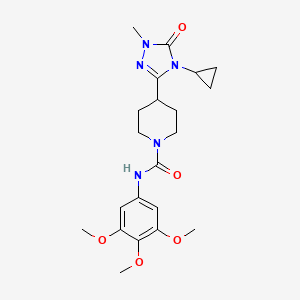
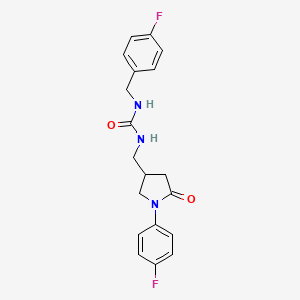
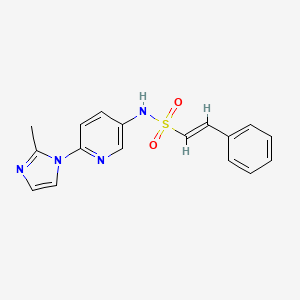
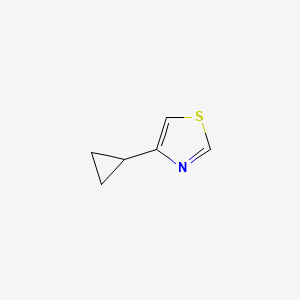
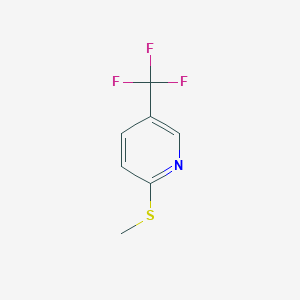
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)